An In-Depth Technical Guide to 2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid (CAS 86345-44-0)
An In-Depth Technical Guide to 2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid (CAS 86345-44-0)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry
The furo[3,2-b]pyrrole nucleus represents a class of heterocyclic compounds of significant interest in the field of medicinal chemistry.[1] This fused bicyclic system, an isostere of indole, provides a unique three-dimensional architecture for interaction with biological targets. The inherent aromaticity and electron-rich nature of the furo[3,2-b]pyrrole core, coupled with its five potential sites for chemical modification, make it a versatile scaffold for the development of novel therapeutic agents.[1][2] Derivatives of this core have demonstrated a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and enzyme inhibitory properties.[1] This guide focuses on a specific, yet important, member of this family: 2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid (CAS 86345-44-0), providing a comprehensive overview of its chemical characteristics, synthesis, and potential applications in drug discovery.
Core Compound Analysis: Physicochemical and Structural Properties
2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a solid, organic compound with the molecular formula C₁₃H₉NO₃.[3] Its chemical structure features a central furo[3,2-b]pyrrole core with a phenyl group substituted at the 2-position and a carboxylic acid moiety at the 5-position.
Key Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 227.21 g/mol | [3] |
| Molecular Formula | C₁₃H₉NO₃ | [3] |
| CAS Number | 86345-44-0 | [3] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC3=C(O2)C=C(N3)C(=O)O | [3] |
| InChI Key | YBXIFUGEUZCJFX-UHFFFAOYSA-N | [3] |
| Appearance | Solid (predicted) | |
| XLogP3 | 2.7 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 2 | [4] |
Structural Elucidation: The Furo[3,2-b]pyrrole Core
The furo[3,2-b]pyrrole scaffold is a planar, 10π-electron aromatic system.[1] This aromaticity contributes to the stability of the molecule and influences its electronic properties, which are crucial for molecular interactions. The fusion of the furan and pyrrole rings creates a unique electronic distribution and steric profile compared to its constituent monocyclic heterocycles or the isomeric furo[2,3-b]pyrrole system.
Figure 1: Chemical structure of the title compound.
Synthetic Pathways: The Hemetsberger–Knittel Reaction
The primary and most versatile method for the synthesis of the furo[3,2-b]pyrrole scaffold is the Hemetsberger–Knittel reaction.[1][4] This thermal decomposition of a 3-aryl-2-azido-propenoic ester leads to the formation of the fused pyrrole ring.[5]
General Reaction Scheme
The synthesis of 2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid would conceptually follow a multi-step sequence, beginning with the appropriate precursors.
Figure 2: General synthetic workflow.
Postulated Step-by-Step Synthesis Protocol
Step 1: Knoevenagel Condensation to form Ethyl 2-azido-3-(2-phenyl-5-furyl)propenoate
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To a solution of 2-phenyl-5-formylfuran in a suitable solvent (e.g., ethanol), add ethyl azidoacetate.
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A catalytic amount of a base (e.g., sodium ethoxide) is added, and the reaction mixture is stirred at room temperature.
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The progress of the reaction is monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.
Causality: The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that creates the α,β-unsaturated azide intermediate necessary for the subsequent cyclization. The choice of base and solvent is critical to facilitate the condensation while minimizing side reactions.
Step 2: Thermal Cyclization to form Ethyl 2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate
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The purified ethyl 2-azido-3-(2-phenyl-5-furyl)propenoate is dissolved in a high-boiling point solvent such as xylene or toluene.
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The solution is heated to reflux to induce thermal decomposition of the azide and subsequent intramolecular cyclization. The evolution of nitrogen gas is observed.
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The reaction is monitored by TLC until the starting material is consumed.
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The solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization or column chromatography.
Causality: The high temperature provides the energy required for the extrusion of dinitrogen from the azide, generating a highly reactive nitrene intermediate. This nitrene then undergoes an intramolecular C-H insertion reaction with the furan ring, followed by tautomerization to form the stable aromatic furo[3,2-b]pyrrole core. The choice of a high-boiling solvent is essential to achieve the necessary reaction temperature.
Step 3: Hydrolysis to 2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
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The ethyl ester from the previous step is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).
-
The mixture is heated to reflux to facilitate the saponification of the ester.
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After the reaction is complete (monitored by TLC), the solution is cooled and acidified with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
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The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.[1]
Causality: Basic hydrolysis is a standard and efficient method for the conversion of esters to carboxylic acids. The subsequent acidification protonates the carboxylate salt, leading to the precipitation of the desired carboxylic acid.
Potential Biological Activity and Applications in Drug Discovery
While specific biological data for 2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is not extensively published, the furo[3,2-b]pyrrole scaffold is a known "privileged structure" in medicinal chemistry. Its derivatives have shown promise in various therapeutic areas.
Enzyme Inhibition
A key area of interest for furo[3,2-b]pyrrole derivatives is their activity as enzyme inhibitors.[1] The rigid, planar structure of the core, combined with the potential for diverse substitutions, allows for tailored interactions with the active sites of various enzymes. The presence of the carboxylic acid group in the title compound is particularly significant, as it can act as a key binding motif, forming hydrogen bonds or ionic interactions with amino acid residues in an enzyme's active site.
Potential Targets:
-
Kinases: The furo[3,2-b]pyrrole scaffold can serve as a hinge-binding motif in ATP-competitive kinase inhibitors.
-
Proteases: The carboxylic acid can interact with catalytic residues or form salt bridges in the active sites of proteases.
-
Phosphodiesterases (PDEs): Phenyl-substituted furan and oxazole carboxylic acid derivatives have been investigated as PDE4 inhibitors.[6]
Other Potential Therapeutic Areas
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Anticancer: Furo[3,2-b]indole derivatives have been synthesized and evaluated for their anticancer activity.[7]
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Antibacterial: The furo[3,2-b]pyrrole core has been incorporated into molecules with antibacterial properties.[1]
-
Anti-inflammatory: Some derivatives have been screened for analgesic and anti-inflammatory activity.[1]
Figure 3: Potential therapeutic applications.
Future Directions and Derivatization
2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a valuable starting material for the synthesis of a library of derivatives with potentially enhanced biological activity and optimized pharmacokinetic properties.
Modification of the Carboxylic Acid
The carboxylic acid moiety is a prime site for derivatization to amides, esters, and other functional groups. This can be used to modulate solubility, cell permeability, and target engagement. For instance, conversion to amides allows for the introduction of diverse substituents to probe the chemical space around the core scaffold.
Substitution on the Phenyl Ring
The 2-phenyl group can be substituted with various electron-donating or electron-withdrawing groups to fine-tune the electronic properties of the molecule and introduce new interaction points with biological targets.
N-Alkylation/Arylation of the Pyrrole
The nitrogen atom of the pyrrole ring can be functionalized with alkyl or aryl groups to explore additional binding pockets and modify the overall physicochemical properties of the compound.
Conclusion
2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a compound built upon a privileged heterocyclic scaffold with significant potential in medicinal chemistry. Its synthesis, primarily through the Hemetsberger–Knittel reaction, provides a versatile route to this and related structures. While specific biological data for this particular molecule is limited in the public domain, the known activities of the furo[3,2-b]pyrrole class strongly suggest its potential as a valuable building block for the development of novel enzyme inhibitors and other therapeutic agents. Further investigation into its synthesis, biological evaluation, and derivatization is warranted to fully explore its potential in drug discovery.
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